MRK-016 - 342652-67-9

MRK-016

Catalog Number: EVT-3560844
CAS Number: 342652-67-9
Molecular Formula: C17H20N8O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine is a pyrazolotriazine derivative that acts as a functionally selective inverse agonist at the benzodiazepine site of GABAA α5 receptors. [, ] This compound exhibits high affinity for the benzodiazepine binding site of native rat brain and recombinant human α1-, α2-, α3-, and α5-containing GABAA receptors. []

3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine acts as an inverse agonist at the benzodiazepine site of GABAA receptors, demonstrating selectivity for the α5 subtype. [, ] Inverse agonism refers to the compound's ability to bind to the receptor and elicit an effect opposite to that of an agonist. This specific compound exerts its effect by binding to the benzodiazepine site of GABAA receptors containing the α5 subunit, thereby reducing their activity.

Future Directions
  • Development of derivatives with improved pharmacokinetic properties: Despite its potential, 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine exhibits a short half-life in some species and variable human pharmacokinetics. [] Therefore, research into derivatives with improved pharmacokinetic profiles could be beneficial.

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1,2,3-triazol-4-hdyl)methyloxy]-1,2,4-triazolo[3,4-a]phthalazine (α5IA)

Compound Description: α5IA is a prototypical α5-selective inverse agonist acting at the benzodiazepine site of GABAA receptors [, ]. This compound increases long-term potentiation in mouse hippocampal slices, suggesting potential cognitive-enhancing properties [].

[1]: Atack, J. R., et al. "In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist." The Journal of Pharmacology and Experimental Therapeutics, vol. 324, no. 1, 2008, pp. 18–33.

[2]: Atack, J. R. "In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-." The Journal of Pharmacology and Experimental Therapeutics

Source and Classification

MRK-016 was developed as part of research into GABA A receptor modulators, particularly those that can selectively target specific receptor subtypes to minimize side effects associated with broader GABAergic agents. The compound is categorized under the class of pyrazolo[5,1-c][1,2,4]benzotriazines, which are known for their interactions with GABA A receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRK-016 involves several key steps, typically starting from readily available precursors. The synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions involve creating intermediates that serve as building blocks for the final structure. Specific reagents and conditions are selected to facilitate the formation of these intermediates.
  2. Cyclization Reactions: The synthesis often requires cyclization steps that form the pyrazolo[5,1-c][1,2,4]benzotriazine core. This may involve heating under controlled conditions to promote ring closure.
  3. Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate MRK-016 in a pure form suitable for biological testing .

The detailed synthetic pathway is often outlined in scientific literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of MRK-016 can be represented as follows:

  • Chemical Formula: C14_{14}H14_{14}N4_{4}O
  • Molecular Weight: 258.29 g/mol
  • Structural Features: The compound features a pyrazolo[5,1-c][1,2,4]benzotriazine core with specific functional groups that confer its pharmacological properties.

The three-dimensional structure can be analyzed using computational chemistry tools to predict binding interactions with GABA A receptors .

Chemical Reactions Analysis

Reactions and Technical Details

MRK-016 undergoes various chemical reactions typical of its class:

  1. Binding Interactions: As a negative allosteric modulator, MRK-016 binds to the GABA A receptor at sites distinct from the primary active site, altering receptor conformation and function.
  2. Metabolic Stability: The compound's stability in biological systems is assessed through in vitro studies that simulate metabolic processes.
  3. Potential Degradation Pathways: Understanding how MRK-016 degrades under physiological conditions is crucial for evaluating its therapeutic potential .
Mechanism of Action

Process and Data

MRK-016 acts primarily by binding to the alpha-5 subunit of GABA A receptors, leading to decreased receptor activity. This modulation results in:

  • Altered Neurotransmission: By inhibiting excessive GABAergic activity at specific receptor sites, MRK-016 may enhance cognitive processes without the sedative effects commonly associated with other GABAergic drugs.
  • Cognitive Enhancement: Preclinical studies indicate that MRK-016 can improve attention and memory performance in animal models .

The mechanism involves complex interactions between neurotransmitter systems and downstream signaling pathways that influence cognitive functions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MRK-016 exhibits several relevant physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which is important for formulation in pharmacological studies.
  • Stability: Chemical stability under various pH conditions has been characterized, ensuring that MRK-016 remains effective over time when stored properly.

These properties are critical for determining appropriate dosages and delivery methods in clinical settings .

Applications

Scientific Uses

MRK-016 has several promising applications in scientific research:

  1. Cognitive Enhancement Studies: Its role as a selective modulator makes it an ideal candidate for studies aimed at understanding cognitive enhancement mechanisms.
  2. Pharmacological Research: Researchers utilize MRK-016 to explore the therapeutic potential for treating cognitive deficits associated with disorders like Alzheimer's disease or schizophrenia.
  3. Behavioral Studies: Animal models treated with MRK-016 provide insights into the behavioral outcomes associated with altered GABA A receptor activity .
Introduction to GABAA Receptor Subtypes and Therapeutic Targeting

Role of GABAA-α5 Subunits in Cognitive and Neuropsychiatric Pathways

The α5-GABAA receptors exert a critical inhibitory constraint on hippocampal pyramidal neurons and prefrontal cortical circuits governing memory consolidation, pattern separation, and executive function. Electrophysiological studies demonstrate that α5-mediated tonic conductance regulates spike timing-dependent plasticity and dampens neuronal integration during theta-gamma oscillations [4] [10]. Pathologically, excessive α5 activity is implicated in:

  • Cognitive Dysfunction: Transgenic mice with α5 subunit knockdown exhibit enhanced hippocampal-dependent learning, while α5 overexpression impairs spatial memory [8] [10].
  • Depression Pathophysiology: Chronic stress paradigms upregulate hippocampal α5 expression, increasing tonic inhibition and weakening excitatory synaptic strength at temporoammonic-CA1 synapses. This manifests behaviorally as anhedonia (loss of pleasure) and social withdrawal [7] [10].
  • Neurodegenerative Deficits: LPS-induced neuroinflammation elevates amyloid-β and suppresses BDNF expression, concurrently impairing fear memory consolidation—effects reversed by α5 inhibition [5] [10].

MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a pyrazolotriazine compound acting as a negative allosteric modulator (inverse agonist) selective for α5-GABAA receptors. At 100nM, it enhances long-term potentiation (LTP) magnitude in mouse hippocampal slices by ~40% compared to controls, indicating disinhibition of plasticity mechanisms [1] [6]. This LTP enhancement correlates with improved performance in hippocampal-dependent tasks like the Morris water maze [3] [5].

Rationale for Selective Modulation of GABAA-α5 Receptors

The therapeutic rationale for α5-selective agents centers on achieving circuit-specific neuromodulation while avoiding side effects associated with broader GABAA modulation. Non-selective benzodiazepines (e.g., diazepam) potentiate all α1-3,5-containing receptors, causing sedation (α1), dependence (α2/3), and cognitive blunting (α5). MRK-016 overcomes these limitations through three key mechanisms:

  • Subtype-Selective Binding: Though binding affinity (Ki) for α1-3,5 subtypes is similar (0.77–1.4 nM), MRK-016 exhibits >280-fold selectivity over α4- and α6-containing receptors (Table 1). This spares δ-subunit-associated neurosteroid sites implicated in mood regulation [1] [3] [6].
  • Functional Selectivity: MRK-016 acts as a full inverse agonist at α5β3γ2 receptors (efficacy = -55%), attenuating GABA-evoked currents. In contrast, it shows only weak partial inverse agonism at α1/α3 (efficacy = -16%/-9%) and near-antagonism at α2 (efficacy = +6%) [3] [5]. This profile minimizes anxiogenic or proconvulsant effects typical of pan-inverse agonists.
  • Extrasynaptic Specificity: By targeting extrasynaptic α5 receptors, MRK-016 reduces tonic inhibition without disrupting phasic (synaptic) inhibition. Hippocampal neuron recordings show MRK-016 (IC50 = 0.4–0.8 nM) decreases tonic current by 35–51% but leaves miniature inhibitory postsynaptic currents (mIPSCs) and saturating GABA responses unchanged [4].

Table 2: Functional Effects of MRK-016 in Preclinical Models

Model SystemKey FindingMechanistic Insight
Mouse hippocampal slices↑ LTP amplitude at 100 nM [1] [6]Restores synaptic plasticity
Rat chronic stressReverses anhedonia (sucrose preference) within 24h at 3 mg/kg p.o. [10]Normalizes stress-induced synaptic weakening
Mouse EEGInduces transient γ-power increase (30–50 Hz) [7]Promotes network coherence via AMPAR activation
LPS-treated miceRestores contextual fear memory consolidation [5]Hippocampal BDNF mRNA expression
Cultured hippocampal neuronsReduces tonic current (IC50: 0.4–0.8 nM) [4]No effect on mIPSCs or saturating GABA responses

The functional outcomes of this selectivity are profound:

  • Rapid Antidepressant-like Effects: MRK-016 (3 mg/kg) reverses chronic stress-induced anhedonia in the sucrose preference test and social interaction test within 24 hours—matching ketamine’s timeline without NMDA receptor blockade [7] [10]. This requires AMPA receptor activation, as NBQX pretreatment abolishes the effect [7].
  • Cognitive Rescue: In LPS-treated mice, MRK-016 restores deficits in contextual fear conditioning and spatial memory acquisition/consolidation by normalizing hippocampal BDNF expression [3] [5].
  • Minimal Adverse Effect Liability: Unlike ketamine, MRK-016 (≤10 mg/kg) induces no motor incoordination (rotarod), sensorimotor gating deficits (PPI), conditioned place preference, or locomotor hyperactivity in mice [7].

Properties

CAS Number

342652-67-9

Product Name

MRK-016

IUPAC Name

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole

Molecular Formula

C17H20N8O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3

InChI Key

QYSYOGCIDRANAR-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C

Canonical SMILES

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.